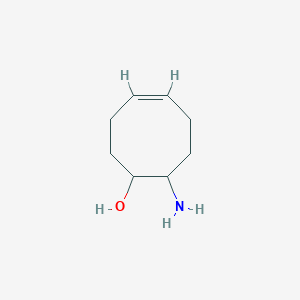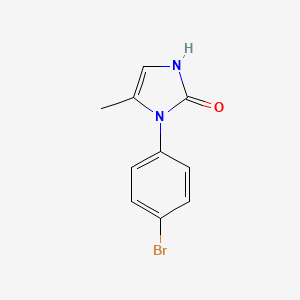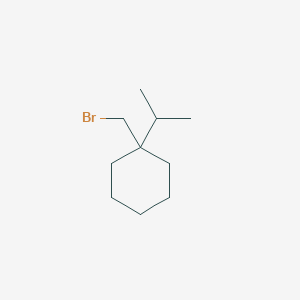
1-(Bromomethyl)-1-(propan-2-yl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-(propan-2-yl)cyclohexane is an organic compound that belongs to the class of alkyl halides It features a cyclohexane ring substituted with a bromomethyl group and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-1-(propan-2-yl)cyclohexane can be synthesized through several methods:
Halogenation of Alkanes: One common method involves the bromination of 1-(methyl)-1-(propan-2-yl)cyclohexane using bromine (Br2) in the presence of light or a radical initiator.
Substitution Reactions: Another method involves the substitution of a suitable leaving group (e.g., a hydroxyl group) on 1-(hydroxymethyl)-1-(propan-2-yl)cyclohexane with bromine using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. Continuous flow reactors and controlled temperature conditions are often employed to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-1-(propan-2-yl)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles (e.g., hydroxide, cyanide, or amines) to form different substituted cyclohexane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products
Substitution: Various substituted cyclohexane derivatives.
Elimination: Alkenes such as 1-(propan-2-yl)cyclohexene.
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons like 1-(methyl)-1-(propan-2-yl)cyclohexane.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-(propan-2-yl)cyclohexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its biological activity and potential use in drug development.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-(propan-2-yl)cyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom, forming a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Chloromethyl)-1-(propan-2-yl)cyclohexane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(methyl)cyclohexane: Similar structure but with a methyl group instead of an isopropyl group.
1-(Bromomethyl)cyclohexane: Lacks the isopropyl group.
Uniqueness
1-(Bromomethyl)-1-(propan-2-yl)cyclohexane is unique due to the presence of both a bromomethyl group and an isopropyl group on the cyclohexane ring. This combination of substituents can influence the compound’s reactivity and the types of reactions it undergoes, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H19Br |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-9(2)10(8-11)6-4-3-5-7-10/h9H,3-8H2,1-2H3 |
Clé InChI |
DUYRZSWKGKBPCG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CCCCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


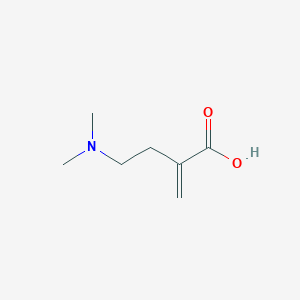

![2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13184594.png)
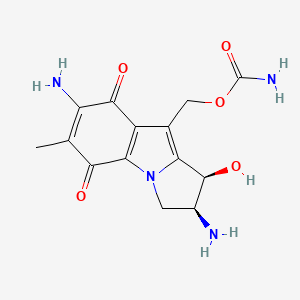
![1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13184603.png)
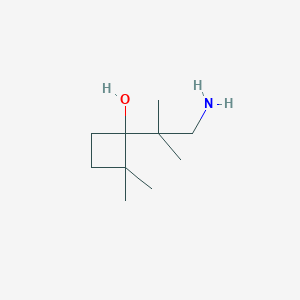
![2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13184605.png)
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline](/img/structure/B13184608.png)
![1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro-](/img/structure/B13184615.png)
![2-Methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13184625.png)
![3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13184627.png)

